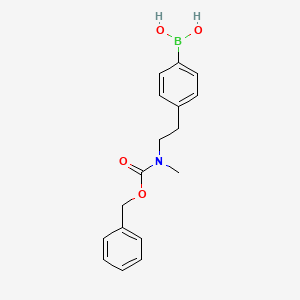
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid
カタログ番号 B8410038
分子量: 313.2 g/mol
InChIキー: JPABPGPWRGJJBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07592331B2
Procedure details


Using a procedure analogous to that used to prepare 6D, 28C (1.14 g, 3.3 mmol) was 5′,5′-tetramethyl-[2,2′]bi[[1,3,2]dioxaborinanyl] to give 28D (760 mg, 74%) as a white solid. MS (ESI) m/z 313.97 (M+H)+.
Name
6D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
28C
Quantity
1.14 g
Type
reactant
Reaction Step One

[Compound]
Name
5′,5′-tetramethyl-[2,2′]bi[[1,3,2]dioxaborinanyl]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
74%
Identifiers


|
REACTION_CXSMILES
|
C(C1C=C(NC(=O)C[CH2:17][CH2:18][C:19]2[CH:24]=[CH:23][C:22]([B:25]([OH:27])[OH:26])=[CH:21][CH:20]=2)C=CC=1S(CC)(=O)=O)#N.BrC1C=CC(C[CH2:35][N:36](C)[C:37](=[O:46])[O:38][CH2:39][C:40]2[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=2)=CC=1>>[CH2:39]([O:38][C:37]([N:36]([CH3:35])[CH2:17][CH2:18][C:19]1[CH:20]=[CH:21][C:22]([B:25]([OH:26])[OH:27])=[CH:23][CH:24]=1)=[O:46])[C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1
|
Inputs


Step One
|
Name
|
6D
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C=CC1S(=O)(=O)CC)NC(CCCC1=CC=C(C=C1)B(O)O)=O
|
|
Name
|
28C
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(CCN(C(OCC2=CC=CC=C2)=O)C)C=C1
|
Step Two
[Compound]
|
Name
|
5′,5′-tetramethyl-[2,2′]bi[[1,3,2]dioxaborinanyl]
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(CCC1=CC=C(C=C1)B(O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 760 mg | |
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
